Physicochemical Profile Differentiation: Lipophilicity (XLogP3) Comparison Against the Trifluoromethyl Analog
1-{6-[4-(4-methoxybenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane exhibits a computed XLogP3 of 2.9 [1]. In contrast, its closest aromatic analog, the 4-trifluoromethyl derivative (CAS 898434-88-3), has a substantially higher lipophilicity, characteristic of the -CF3 group, although an exact computed value is not publicly available from a single authoritative source [2]. The 4-methoxybenzoyl substitution maintains the compound within the optimal CNS drug-like lipophilicity range (typically XLogP 1–3), while the -CF3 analog is predicted to exceed this range, potentially increasing off-target binding and metabolic clearance [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane (CAS 898434-88-3): Computed XLogP3 not available; estimated significantly >3.5 based on substituent constant (π-CF3 ≈ 0.88 vs. π-OCH3 ≈ -0.02) |
| Quantified Difference | Estimated ΔXLogP3 ≥ +0.6 units (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (target compound); comparator estimation based on Hansch substituent constants. |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and cytochrome P450 liabilities, a critical factor for screening library selection and lead optimization in CNS programs.
- [1] PubChem Compound Summary CID 7292434. Computed XLogP3-AA = 2.9. View Source
- [2] Kuujia Product Comparison. Compound data for CAS 898434-88-3. View Source
- [3] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. (Substituent constants for -OCH3 and -CF3). View Source
